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Compound of Interest

Compound Name: 5-(4-Bromophenyl)isothiazole

CAS No.: 49602-97-3

Cat. No.: B3141989

Get Quote

Executive Summary
5-(4-Bromophenyl)isothiazole (CAS: 49602-97-3) is a heteroaromatic scaffold characterized

by a 1,2-thiazole ring substituted at the 5-position with a para-bromophenyl moiety.[1] This

compound serves as a critical intermediate in medicinal chemistry, particularly for the

development of anti-inflammatory and antiviral agents, and in materials science as a building

block for organic semiconductors due to the high dipole moment of the isothiazole core.[1]

This guide details the physicochemical properties, validated synthetic protocols, and reactivity

profiles necessary for the effective utilization of this compound in high-level research and

development.[1]

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7][8]
Structural Analysis
The molecule features two distinct aromatic domains: the electron-deficient isothiazole ring and

the electron-neutral bromophenyl ring. The 5-position linkage creates a conjugated system that
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allows for electronic communication between the heterocycle and the aryl halide.[1]

Property Data

IUPAC Name 5-(4-Bromophenyl)1,2-thiazole

CAS Number 49602-97-3

Molecular Formula

Molecular Weight 240.12 g/mol

SMILES Brc1ccc(cc1)c2nscc2

Appearance Off-white to pale yellow solid

Predicted LogP ~3.4 (Lipophilic)

H-Bond Donors/Acceptors 0 / 2

Electronic Properties[1]
Isothiazole Core: The N-S bond imparts a significant dipole moment (~2.4 D for

unsubstituted isothiazole), influencing crystal packing and solubility.[1] The nitrogen atom at

position 2 is weakly basic (

for the conjugate acid).[1]

Bromine Substituent: The para-bromo group acts as a weak deactivator via induction (-I) but

is primarily valuable as a functional handle for palladium-catalyzed cross-coupling reactions.

[1]

Synthetic Methodologies
Two primary routes are recommended based on precursor availability and scale requirements.

[1] Route A is preferred for de novo ring construction, while Route B is suitable for late-stage

functionalization.

Route A: Cyclization of -Substituted Enones
(Recommended)
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This method constructs the isothiazole ring from 4-bromoacetophenone, ensuring correct

regiochemistry at the 5-position.[1]

Step-by-Step Protocol:

Enaminone Formation:

Reagents: 4-Bromoacetophenone,

-Dimethylformamide dimethyl acetal (DMF-DMA).[1]

Conditions: Reflux in toluene or neat at 110°C for 12 hours.

Mechanism: Condensation yields (E)-3-(dimethylamino)-1-(4-bromophenyl)prop-2-en-1-

one.[1]

Purification: Crystallization from hexanes/EtOAc.

Ring Closure:

Reagents: Hydroxylamine-O-sulfonic acid (HOSA), Sodium hydrosulfide (NaSH) or

Ammonium thiocyanate (

).[1]

Conditions: Treat the enaminone with NaSH in MeOH/Water, followed by HOSA at 0°C

RT.

Yield: Typically 60-75%.

Route B: Palladium-Catalyzed Cross-Coupling
Utilizes pre-formed isothiazole rings. Note that 5-bromoisothiazole is less stable than its 4-

bromo counterpart, making this route more expensive.

Reagents: 5-Bromoisothiazole + 4-Bromophenylboronic acid (Suzuki) - Risk of

polymerization.[1]
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Alternative: 5-Tributylstannylisothiazole + 1-Bromo-4-iodobenzene (Stille Coupling).

Selectivity relies on the higher reactivity of the C-I bond over the C-Br bond.[1]

Visualization of Synthetic Logic

Route A: Ring Construction (De Novo)

Route B: Cross-Coupling

4-Bromoacetophenone
Enaminone Intermediate
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+ DMF-DMA
Reflux
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+ HOSA / NaSH
Cyclization
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(5-ZnCl or 5-SnBu3) 5-(4-Bromophenyl)isothiazole

+ 1-Bromo-4-iodobenzene
Pd(PPh3)4

Click to download full resolution via product page

Figure 1: Synthetic pathways highlighting the de novo cyclization strategy versus metal-

catalyzed coupling.[1]

Reactivity Profile & Functionalization[1]
The utility of 5-(4-Bromophenyl)isothiazole lies in its orthogonal reactivity handles.[1]

Electrophilic Aromatic Substitution (EAS)
The isothiazole ring undergoes EAS preferentially at the C-4 position.[1]

Nitration:

yields 4-nitro-5-(4-bromophenyl)isothiazole.

Halogenation:

-Bromosuccinimide (NBS) yields 4-bromo-5-(4-bromophenyl)isothiazole.[1]
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Note: The 4-bromophenyl group at C-5 sterically hinders C-4 slightly, but electronic directing

effects of the sulfur atom dominate.

C-Br Functionalization (Suzuki/Buchwald)
The phenyl-bromide bond is highly active for Pd-catalyzed couplings, allowing the isothiazole to

serve as a "cap" on a larger molecular scaffold.[1]

Protocol:

(5 mol%), Arylboronic acid (1.2 eq),

(3 eq), Dioxane/Water, 90°C.

Lithiation & Ring Cleavage[1]
Lithiation: Treatment with n-BuLi typically results in Lithium-Halogen exchange at the phenyl

ring before deprotonation of the isothiazole C-3, due to the stability of the aryl-lithium

species.

Ring Opening: Strong nucleophiles (e.g., hydroxides, alkoxides) can attack the sulfur atom or

C-3, leading to ring cleavage and nitrile formation.[1] Avoid highly basic conditions (>pH 12)

during workups.[1]

5-(4-Bromophenyl)isothiazole

Electrophilic Attack (C-4)
(Nitration/Halogenation)

HNO3/H2SO4

Pd-Catalyzed Coupling (Phenyl-Br)
(Suzuki/Buchwald)

Pd(0), R-B(OH)2

Nucleophilic Ring Opening
(Base Sensitive)

OH- / RO-

Click to download full resolution via product page

Figure 2: Orthogonal reactivity map showing C-4 functionalization and Phenyl-Br coupling.[1]

Applications in Drug Discovery & Materials[1]
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Medicinal Chemistry (Bioisosterism)
Isothiazoles are considered bioisosteres of pyridines, thiazoles, and isoxazoles.[1] The 5-aryl

moiety mimics the spatial arrangement of biphenyl systems found in NSAIDs and kinase

inhibitors.

Key Interaction: The nitrogen lone pair (N-2) can accept hydrogen bonds, while the sulfur

atom can engage in "sigma-hole" interactions with backbone carbonyls in protein binding

pockets.[1]

Therapeutic Areas:

Antivirals:[1] Analogues of 5-arylisothiazoles have shown activity against Herpes Simplex

Virus (HSV).[1]

Anti-inflammatory:[1] Inhibition of COX/LOX pathways.[1]

Organic Electronics
The 5-(4-bromophenyl)isothiazole unit is a precursor for thienyl-isothiazole co-polymers.[1]

Mechanism: The electron-deficient isothiazole lowers the LUMO level of the polymer,

increasing air stability in n-type organic semiconductors.

Liquid Crystals: The bent shape and dipole of the isothiazole ring disrupt packing slightly

compared to thiazoles, lowering melting points and broadening nematic phases.[1]

Safety & Handling (MSDS Highlights)
Signal Word: Warning.

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]
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Storage: Store under inert gas (Argon/Nitrogen). The C-Br bond is light-sensitive over long

periods; amber vials are recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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